pyrazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been extensively studied. Reddy et al. (2014) described a microwave-assisted strategy for synthesizing a series of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, indicating the potential for anticancer activity through mTOR inhibition (Reddy et al., 2014). Similarly, Saracoglu et al. (2019) presented a convenient procedure for preparing novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, highlighting the use of cyclocondensation reactions for their synthesis (Saracoglu et al., 2019).
Molecular Structure Analysis
DFT (Density Functional Theory) quantum chemical calculations were employed by Saracoglu et al. (2019) to elucidate the molecular properties of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives. These studies provided insights into the HOMO-LUMO energy gap, chemical hardness, and other quantum chemical parameters, offering a deeper understanding of the reactivity and stability of these compounds (Saracoglu et al., 2019).
Chemical Reactions and Properties
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged structure for library synthesis, as demonstrated by Gregg et al. (2007), who synthesized a diverse chemical set of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of this core molecule in generating compounds with potential biological activities (Gregg et al., 2007).
Scientific Research Applications
1. Chemistry and Synthesis
- Application : Pyrazolo[1,5-a]pyrimidines are synthetically available compounds that are being extensively studied due to their diverse biological activity . The methods for the synthesis of pyrazolo[1,5-a]pyrimidines are based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds .
- Method : The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .
- Results : The study resulted in the successful synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .
2. Antitubercular Agents
- Application : Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential as an antitubercular agent .
3. CDK2 Inhibitors
- Application : Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been developed as novel CDK2 inhibitors .
- Method : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
4. Anticancer Agents
- Application : A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models .
- Results : Among them, compounds 28, 30, 33, 36 and 37 showed promising cytotoxicity against tested cancer cell lines .
5. Antitubercular Agents
- Application : Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential as an antitubercular agent .
6. Pharmaceutical Manufacturing
- Application : Pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof have been used in the process of pharmaceutical manufacturing .
4. Anticancer Agents
- Application : A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models .
- Results : Among them, compounds 28, 30, 33, 36 and 37 showed promising cytotoxicity against tested cancer cell lines .
5. Antitubercular Agents
- Application : Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential as an antitubercular agent .
6. Pharmaceutical Manufacturing
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
properties
IUPAC Name |
1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFDJQUUGMUJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973014, DTXSID501297017 | |
Record name | Pyrazolo[1,5-a]pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
CAS RN |
57489-79-9, 29274-23-5 | |
Record name | 57489-79-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazolo[1,5-a]pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyrimidin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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